molecular formula C16H20ClNO3 B5869597 5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5869597
M. Wt: 309.79 g/mol
InChI Key: XGBDHKNERCZWDE-UHFFFAOYSA-N
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Description

5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. The compound contains a dioxane ring fused to an indole moiety, with a chloro substituent and a 3-methylbutyl side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11(2)6-7-18-14-5-4-12(17)10-13(14)16(15(18)19)20-8-3-9-21-16/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDHKNERCZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Spirocyclization: The indole derivative can then undergo a spirocyclization reaction with a dioxane precursor under acidic or basic conditions.

    Chlorination: Introduction of the chloro substituent can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The final step involves the alkylation of the indole nitrogen with a 3-methylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the chloro substituent or other functional groups, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.

    Disruption of Cellular Processes: Interfering with cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolones: Compounds with a spirocyclic indole structure, often studied for their biological activities.

    Chloroindoles: Indole derivatives with chloro substituents, known for their diverse pharmacological properties.

    Dioxane Derivatives: Compounds containing a dioxane ring, used in various chemical and pharmaceutical applications.

Uniqueness

5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

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